

# An In-depth Technical Guide to 2-phenylpyrimidine-4,6-diol

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## Compound of Interest

Compound Name: **2-Phenylpyrimidine-4,6-diol**

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Prepared for: Researchers, Scientists, and Drug Development Professionals

**Abstract:** This technical guide provides a comprehensive overview of **2-phenylpyrimidine-4,6-diol**, a heterocyclic compound of significant interest in medicinal chemistry. The document details its nomenclature, physicochemical properties, and potential biological activities based on studies of related derivatives. Furthermore, it includes a detailed experimental protocol for its synthesis and visual representations of its chemical tautomerism, synthetic workflow, and a generalized mechanism of action for its derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the exploration and development of novel therapeutics based on the pyrimidine scaffold.

## Nomenclature

The compound with the core structure of **2-phenylpyrimidine-4,6-diol** is subject to keto-enol tautomerism, leading to several valid names.

- Systematic IUPAC Name: 4-hydroxy-2-phenyl-1H-pyrimidin-6-one[1]
- Common Synonyms: A variety of synonyms are used in literature and chemical databases for this compound. These include:
  - 2-Phenyl-4,6-pyrimidinediol[1]
  - 4,6-Dihydroxy-2-phenylpyrimidine[1]

- 2-Phenyl-4,6-dihydroxypyrimidine[1]
- NSC 48054[1]
- 4,6(1H,5H)-Pyrimidinedione, 2-phenyl-[1]
- CAS RN: 13566-71-7[1]

## Physicochemical Properties

The fundamental physicochemical properties of **2-phenylpyrimidine-4,6-diol** are summarized in the table below. These properties are crucial for its handling, formulation, and prediction of its behavior in biological systems.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	PubChem[1]
Molecular Weight	188.18 g/mol	PubChem[1]
Melting Point	325-330 °C	ChemicalBook[2]
pKa (Predicted)	5.04 ± 0.10	ChemicalBook[2]
Density (Predicted)	1.33 ± 0.1 g/cm <sup>3</sup>	ChemicalBook[2]
XLogP3 (Predicted)	0.8	PubChem[1]
Storage Temperature	Room Temperature, Inert Atmosphere	ChemicalBook[2]

## Chemical Structure and Tautomerism

**2-phenylpyrimidine-4,6-diol** exists as a mixture of tautomers in solution, primarily the diol form and the more stable keto-enol form, which is reflected in its IUPAC name, 4-hydroxy-2-phenyl-1H-pyrimidin-6-one.

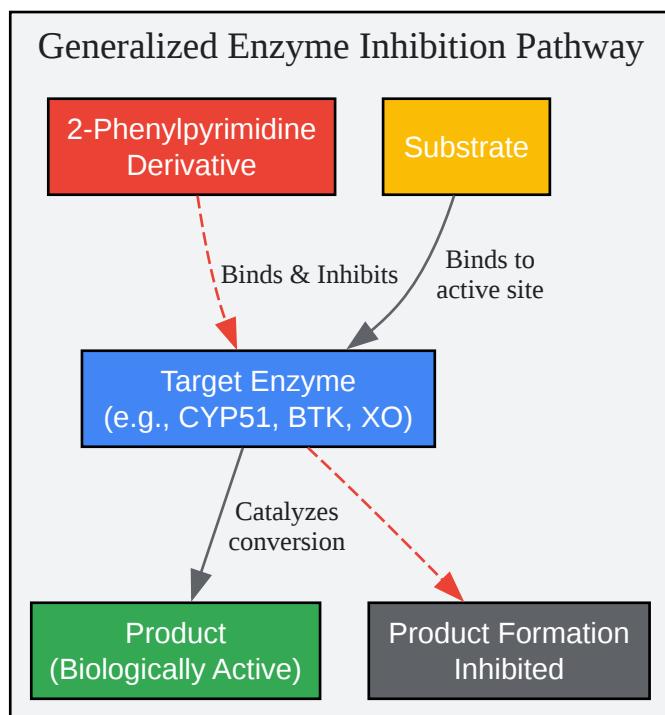
Caption: Tautomeric equilibrium of **2-phenylpyrimidine-4,6-diol**.

## Biological Activity and Potential Applications

While specific biological activity data for **2-phenylpyrimidine-4,6-diol** is not extensively reported, the 2-phenylpyrimidine scaffold is a privileged structure in drug discovery. Derivatives have been shown to exhibit a wide range of pharmacological activities.

- **Antifungal Activity:** Certain 2-phenylpyrimidine derivatives have been designed and synthesized as inhibitors of lanosterol 14 $\alpha$ -demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol in fungi. This makes them promising candidates for the development of new antifungal agents.[3][4]
- **Kinase Inhibition:** The pyrimidine core is central to many kinase inhibitors. For example, derivatives of 2-phenyl pyrimidine have been developed as potent inhibitors of Bruton's tyrosine kinase (BTK), a key target in the treatment of B-cell malignancies and autoimmune diseases.[5]
- **Xanthine Oxidase Inhibition:** Substituted 2-phenylpyrimidine-4-ol derivatives have shown potent inhibitory activity against xanthine oxidase, an enzyme involved in uric acid production. This suggests a potential therapeutic application for hyperuricemia and gout.[6]
- **G-Protein Coupled Receptor (GPCR) Agonism:** Novel 4-amino-2-phenylpyrimidine derivatives have been identified as potent and orally active agonists of GPR119, a receptor involved in glucose homeostasis, indicating potential for antidiabetic therapies.[7]

The core structure of **2-phenylpyrimidine-4,6-diol** serves as a valuable starting point for the synthesis of compound libraries targeting these and other biological targets.



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Caption: Generalized mechanism of enzyme inhibition by 2-phenylpyrimidine derivatives.

## Experimental Protocols

### Synthesis of 2-phenylpyrimidine-4,6-diol

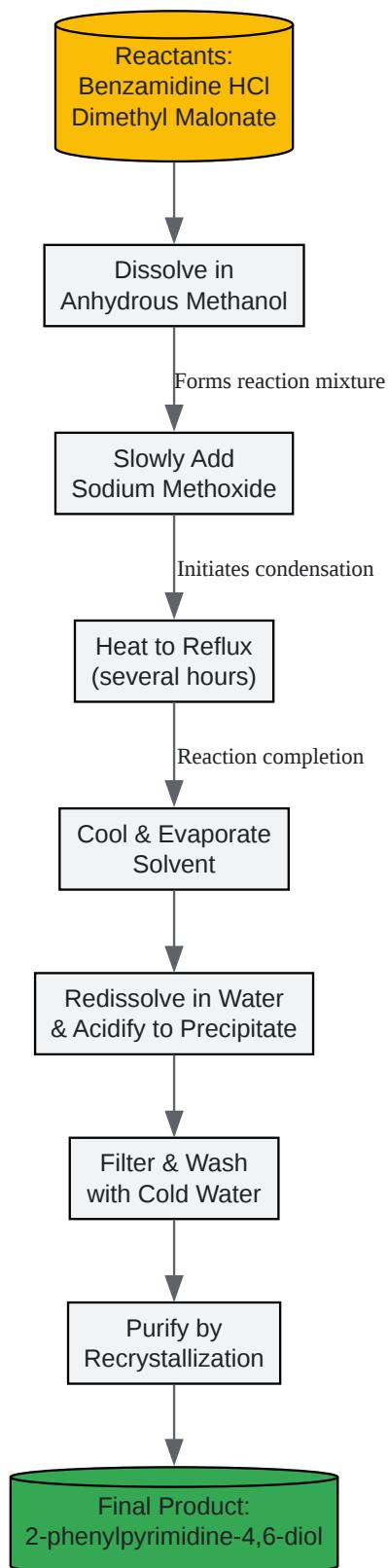
A common and effective method for the synthesis of **2-phenylpyrimidine-4,6-diol** involves the condensation of an amidine with a malonic ester derivative.[\[2\]](#)

#### Materials:

- Benzamidine hydrochloride
- Dimethyl malonate (or diethyl malonate)
- Sodium methoxide (30% solution in methanol)
- Anhydrous methanol

#### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzamidine hydrochloride (1 equivalent) and dimethyl malonate (1 equivalent) in anhydrous methanol.
- Base Addition: While stirring, slowly add a solution of sodium methoxide (3 equivalents) in methanol to the reaction mixture. The formation of a sodium chloride precipitate will be observed.
- Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is typically removed under reduced pressure.
- Isolation: The residue is dissolved in water and acidified with a suitable acid (e.g., hydrochloric acid) to a pH that precipitates the product.
- Purification: The resulting solid precipitate is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield **2-phenylpyrimidine-4,6-diol** as a solid.



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Caption: Workflow for the synthesis of **2-phenylpyrimidine-4,6-diol**.

## Conclusion

**2-phenylpyrimidine-4,6-diol** is a versatile chemical scaffold with significant potential for drug discovery and development. While the biological profile of the parent compound is not fully elucidated, the diverse and potent activities of its derivatives highlight the importance of this chemical class. This guide provides essential data and protocols to facilitate further research into the synthesis of new analogues and the exploration of their therapeutic applications in areas such as oncology, infectious diseases, and metabolic disorders.

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